molecular formula C12H19N B065396 3-(4-Isopropylphenyl)propan-1-amine CAS No. 165736-01-6

3-(4-Isopropylphenyl)propan-1-amine

Cat. No.: B065396
CAS No.: 165736-01-6
M. Wt: 177.29 g/mol
InChI Key: RNWADJRXWKNYLC-UHFFFAOYSA-N
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Description

3-(4-Isopropylphenyl)propan-1-amine is an organic compound with the molecular formula C12H19N. It is a derivative of phenylpropanamine, characterized by the presence of an isopropyl group attached to the phenyl ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Isopropylphenyl)propan-1-amine typically involves the alkylation of 4-isopropylbenzyl chloride with ammonia or an amine under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Scientific Research Applications

3-(4-Isopropylphenyl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Isopropylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and behavior. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-(4-Methylphenyl)propan-1-amine
  • 3-(4-Ethylphenyl)propan-1-amine
  • 3-(4-Fluorophenyl)propan-1-amine

Comparison: 3-(4-Isopropylphenyl)propan-1-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and fluorine-substituted analogs, the isopropyl group provides steric hindrance and hydrophobic interactions that can affect the compound’s binding affinity and selectivity for molecular targets .

Properties

IUPAC Name

3-(4-propan-2-ylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-8,10H,3-4,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWADJRXWKNYLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589844
Record name 3-[4-(Propan-2-yl)phenyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165736-01-6
Record name 4-(1-Methylethyl)benzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165736-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Propan-2-yl)phenyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(propan-2-yl)phenyl]propan-1-amine
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